molecular formula C18H17F3N6O2S B2977125 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine CAS No. 1040650-86-9

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine

Cat. No.: B2977125
CAS No.: 1040650-86-9
M. Wt: 438.43
InChI Key: MRBWXSQCQYHIIA-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a piperazine ring, and multiple fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine typically involves multiple steps, including the formation of the tetrazole ring and the sulfonylation of the piperazine ring. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of 3,4-difluoroaniline with sodium azide and a suitable catalyst under controlled conditions.

    Sulfonylation of Piperazine: The piperazine ring can be sulfonylated using 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound’s fluorine atoms and tetrazole ring may enable it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
  • 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-chlorophenyl)sulfonyl)piperazine

Uniqueness

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine is unique due to its specific arrangement of fluorine atoms and the presence of both a tetrazole and a sulfonylated piperazine ring. This combination of features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(2-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-14-6-5-13(11-16(14)21)27-18(22-23-24-27)12-25-7-9-26(10-8-25)30(28,29)17-4-2-1-3-15(17)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWXSQCQYHIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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